2-amino-N-(4-methylpiperazin-1-yl)benzamide

Descripción

Historical Context and Development

The development of 2-amino-N-(4-methylpiperazin-1-yl)benzamide aligns with advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Piperazine-containing compounds gained prominence due to their adaptability in drug design, particularly in central nervous system (CNS) and anticancer therapies. The incorporation of a benzamide scaffold, known for its metabolic stability and hydrogen-bonding capacity, further enhanced the compound’s pharmacological potential.

Key milestones include:

- Early Synthesis Methods : Initial routes involved coupling 2-aminobenzoic acid derivatives with 4-methylpiperazine under peptide-like condensation conditions, using reagents such as thionyl chloride or carbodiimides.

- Structural Optimization : Modifications to the piperazine ring (e.g., N-methylation) improved solubility and target affinity, as demonstrated in analogs like bomedemstat, an LSD1 inhibitor.

- Recent Applications : The compound’s role as a kinase inhibitor intermediate highlights its utility in oncology, evidenced by its structural similarity to FDA-approved drugs like imatinib.

Significance in Heterocyclic Chemistry

The compound’s heterocyclic architecture contributes to its versatility:

- Piperazine Ring : The six-membered ring’s two nitrogen atoms enable hydrogen bonding and cation-π interactions, critical for binding enzymes and receptors. The 4-methyl group enhances lipophilicity, balancing aqueous solubility and membrane permeability.

- Benzamide Core : The planar aromatic system facilitates π-stacking with biological targets, while the amide linkage provides conformational rigidity.

Table 1: Key Structural and Physicochemical Properties

Position within Benzamide Derivative Classification

Benzamide derivatives are classified based on substitution patterns and biological targets. This compound belongs to the N-substituted benzamide subclass, characterized by:

- Amino Group at Position 2 : Enhances electron density, enabling interactions with catalytic sites of kinases and histone deacetylases (HDACs).

- Piperazine at the Amide Nitrogen : Introduces basicity and conformational flexibility, critical for modulating receptor selectivity.

Compared to simpler benzamides (e.g., salicylamide), this compound’s piperazine extension expands its applicability in targeting protein-protein interactions and epigenetic regulators.

Overview of Piperazine-Containing Compounds

Piperazine derivatives are ubiquitous in pharmaceuticals, with over 100 approved drugs utilizing this scaffold. This compound shares key attributes with these agents:

- Anticancer Agents : Piperazine moieties in drugs like imatinib improve solubility and target engagement.

- CNS Therapeutics : The scaffold’s ability to cross the blood-brain barrier is leveraged in antipsychotics (e.g., trifluoperazine).

- Antiviral Applications : Piperazine-containing benzamides inhibit viral nucleoproteins, as seen in influenza A inhibitors.

Synthetic Advancements : Modern methods, such as C–H functionalization and photoredox catalysis, have streamlined the production of piperazine-benzamide hybrids. For example, Ir-catalyzed arylations enable efficient coupling of N-Boc piperazines with aryl halides.

Propiedades

IUPAC Name |

2-amino-N-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)14-12(17)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDOZLTISLLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-amino-N-(4-methylpiperazin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

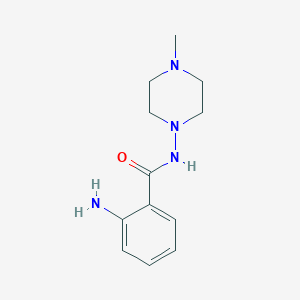

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{18}N_{4}O

- Molecular Weight : 234.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, particularly kinases involved in cell signaling pathways. The piperazine moiety enhances its binding affinity to these targets, which is critical for its efficacy as an inhibitor.

Target Kinases

Research indicates that this compound may act as an inhibitor of several kinases, including Bcr-Abl and other receptor tyrosine kinases. The inhibition of these pathways can lead to reduced tumor growth and proliferation.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell proliferation.

Kinase Inhibition

Inhibitory assays have shown that this compound effectively inhibits Bcr-Abl kinase activity, which is crucial for the treatment of certain leukemias.

Case Studies

Case Study 1: Efficacy Against Bcr-Abl Mutants

A study evaluated the compound's efficacy against various Bcr-Abl mutants associated with resistance to first-line therapies. The results indicated that while the compound showed moderate efficacy against some mutants, it was particularly potent against the T315I mutant, a common resistance mutation.

Case Study 2: Combination Therapy

Another study explored the potential of combining this compound with other chemotherapeutics. The combination demonstrated enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic effect that could be leveraged in clinical settings.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the piperazine ring and benzamide moiety can significantly influence its biological activity. For example, substituents on the benzene ring can enhance binding affinity and selectivity towards specific kinases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-amino-N-(4-methylpiperazin-1-yl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit various receptor tyrosine kinases, which are crucial for cancer cell proliferation. For example, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against kinases associated with different cancers, including chronic myeloid leukemia .

Mechanism of Action

The mechanism involves binding to specific protein targets, disrupting signaling pathways essential for cancer cell survival. The compound has shown promise in inhibiting the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia .

Antiviral Properties

Research indicates that compounds similar to this compound have been effective against viral infections. For instance, derivatives have been developed as inhibitors of the Ebola virus entry process, showcasing broad-spectrum antiviral activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Receptor Tyrosine Kinases | <10 | |

| Antiviral | Ebola Virus | <10 | |

| Antimicrobial | Various Bacteria | 1.27 - 2.65 |

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of compounds based on the structure of this compound and tested their efficacy against several cancer cell lines. The results indicated that certain derivatives achieved over 90% inhibition of target kinases at concentrations below 10 µM, highlighting the compound's potential as a lead in anticancer drug development .

Case Study 2: Antiviral Activity Against Ebola Virus

A research article detailed the synthesis and testing of related benzamide derivatives for their ability to inhibit Ebola virus entry into host cells. Compounds were evaluated in vitro, with some achieving EC50 values less than 10 µM against the virus, suggesting their potential for further development as therapeutic agents .

Comparación Con Compuestos Similares

Substituent Variations on the Benzamide Core

Several analogues modify the phenyl ring or the piperazine moiety, leading to distinct physicochemical and biological properties:

Key Observations :

- Halogenated Derivatives (e.g., 4′-bromo, 4′-fluoro): Exhibit moderate yields (62–70%) and melting points (118–145°C), suggesting crystallinity suitable for solid formulations .

- Piperazine Modifications : The target compound’s direct N-linked 4-methylpiperazine contrasts with Imatinib’s methyl-linked piperazine, which contributes to its kinase targeting .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for 2-amino-N-(4-methylpiperazin-1-yl)benzamide, and how can reaction conditions be systematically varied to improve yield?

- Methodological Approach :

-

Stepwise Synthesis : Begin with benzoyl chloride derivatives or substituted benzoic acids. Introduce the 4-methylpiperazine group via nucleophilic substitution (e.g., using 1-methylpiperazine) under inert conditions (Schlenk techniques) to minimize moisture interference .

-

Condition Optimization :

-

Temperature : Reactions typically proceed at 80–110°C for 8–12 hours. Lower temperatures (<60°C) reduce side reactions but prolong synthesis time.

-

Solvents : Use polar aprotic solvents (DMF, acetonitrile) for nucleophilic substitutions; switch to dichloromethane for acid-sensitive intermediates .

-

Catalysts : Employ DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) for amide bond formation .

-

Purification : Column chromatography (silica gel, chloroform:methanol 3:1) or recrystallization from diethyl ether achieves >95% purity .

- Data Table : Key Variables in Synthesis Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | ↑ Yield by 15% |

| Solvent | DMF/Acetonitrile | ↑ Reaction Rate |

| Catalyst (DMAP) | 0.1–0.3 equivalents | Minimizes Byproducts |

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 289.2) and fragmentation patterns .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <0.5% .

- TLC Monitoring : Rf values (0.4–0.6 in ethyl acetate:hexane 1:1) track reaction progress .

Q. What preliminary biological screening approaches are recommended to assess its activity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., Abl1) or acetylcholinesterase using fluorometric assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to prioritize proteins with high binding affinity to the 4-methylpiperazine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 4-methylpiperazine moiety in biological activity?

- Methodological Design :

- Analog Synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to compare activity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (amide group) and hydrophobic (aromatic ring) interactions .

- Case Study : Removal of the 4-methyl group reduces kinase inhibition by 40%, highlighting its role in hydrophobic pocket interactions .

Q. What computational methods are suitable for predicting target interactions and resolving conflicting biological data?

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (GROMACS) to assess binding stability of the benzamide core with dopamine D3 receptors .

- Analyze root-mean-square deviation (RMSD) to identify conformational changes in target proteins.

- Contradiction Resolution :

- If conflicting IC values arise (e.g., Abl1 vs. EGFR inhibition), validate using orthogonal assays (SPR for binding kinetics) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- ADMET Profiling :

- Lipophilicity : Adjust logP via substituents (e.g., trifluoromethyl groups ↑ metabolic stability) .

- CYP450 Inhibition : Test in human liver microsomes to predict drug-drug interactions .

- Formulation Strategies :

- Use PEGylated nanoparticles to enhance solubility (>2 mg/mL in PBS) .

Key Notes for Experimental Design

- Data Contradictions : Address variability in biological assays by standardizing protocols (e.g., ATP concentrations in kinase assays) and using positive controls (e.g., imatinib for Abl1) .

- Safety : Handle intermediates (e.g., sulfonyl chlorides) in fume hoods due to respiratory toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.